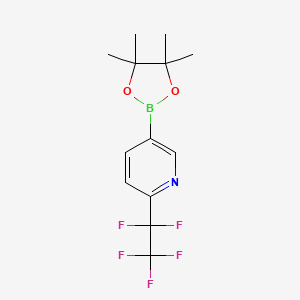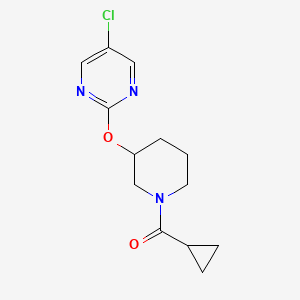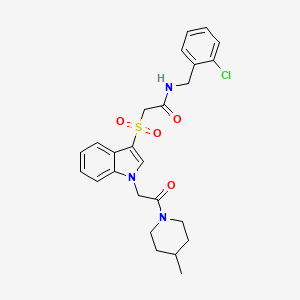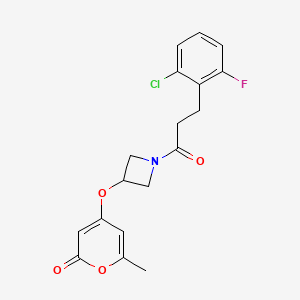
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO3S and its molecular weight is 371.37. The purity is usually 95%.
BenchChem offers high-quality N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have synthesized novel derivatives of benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such compound showed potential as a therapeutic agent due to its anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Biochemical Evaluation
- N-substituted benzenesulfonamides have been studied as inhibitors of kynurenine 3-hydroxylase, showing high-affinity inhibition of this enzyme, which is crucial in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Photodynamic Therapy
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibition
- Benzenesulfonamide derivatives incorporating triazole moieties have been synthesized and shown to be highly effective inhibitors of carbonic anhydrase, a physiologically relevant human enzyme. Some of these compounds significantly lowered intraocular pressure in an animal model of glaucoma, suggesting potential therapeutic applications (Nocentini et al., 2016).
Catalytic Applications
- Studies have shown that N-substituted benzenesulfonamides can be used in oxidative cross-coupling reactions, offering new pathways in organic synthesis (Miura et al., 1998).
Herbicide Metabolism
- Research on the metabolism of sulfonylurea herbicides like chlorsulfuron, which contain a benzenesulfonamide moiety, has provided insights into the selectivity of these herbicides for cereals over broadleaf plants (Sweetser et al., 1982).
Propriétés
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c18-17(19,20)13-5-3-6-14(10-13)25(23,24)21-11-16(22)9-8-12-4-1-2-7-15(12)16/h1-7,10,21-22H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQBXZZXKBWJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)

![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)


![2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2533972.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2533974.png)
![(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2533976.png)


![N-(2,4-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2533983.png)
![{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}methanol](/img/structure/B2533984.png)
![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)